![molecular formula C28H23NO5 B2583957 2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate CAS No. 312604-42-5](/img/structure/B2583957.png)
2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate” is a complex organic molecule . Its IUPAC name is 2-(12,14-dioxo-9,10-dihydro-9,10-[3,4]epipyrroloanthracen-13-yl)-4-methylpentanoic acid . The CAS Number is 306967-37-3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H23NO4/c1-12(2)11-17(24(28)29)25-22(26)20-18-13-7-3-4-8-14(13)19(21(20)23(25)27)16-10-6-5-9-15(16)18/h3-10,12,17-21H,11H2,1-2H3,(H,28,29) . This code can be used to generate a 2D or 3D structure of the molecule using appropriate software.Physical And Chemical Properties Analysis
The molecular weight of this compound is 389.45 . It should be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Characterization
Research on complex organic compounds often involves the synthesis and detailed characterization of new molecules, which can include novel ferroelectric liquid crystals and polymers. For example, the synthesis and characterization of novel ferroelectric liquid crystals and copolymers containing mesogenic groups have been explored, highlighting the importance of designing molecules with specific physical properties, such as phase behavior and temperature stability (Zu-Sheng Xu, 1999) Synthesis and characterization of novel ferroelectric liquid crystals and copolymers containing biphenyl azobenzene and/or phenyl biphenyl carboxylate groups.
Potential Applications
The applications of complex organic compounds span various fields, including materials science, medicinal chemistry, and environmental chemistry. For instance:
Materials Science : Compounds with unique structures can be used in the development of new materials with specialized properties, such as liquid crystals for display technologies or polymers for biomedical applications. The study of liquid crystals and copolymers reveals insights into materials that exhibit specific mesomorphic and physical properties, useful in advanced technologies (Zu-Sheng Xu, 1999).
Medicinal Chemistry : Complex organic molecules are often synthesized for their potential biological activities. The synthesis of optically active compounds, such as imidazolines and azapenams, demonstrates the pursuit of molecules with high stereoselectivity and potential for therapeutic applications (Y. Hsiao & L. Hegedus, 1997) Synthesis of Optically Active Imidazolines, Azapenams, Dioxocyclams, and Bis-dioxocyclams.
Antimicrobial and Antioxidant Studies : The design and synthesis of molecules for antimicrobial and antioxidant studies are crucial in finding new agents against infections and oxidative stress. For example, the synthesis of lignan conjugates via cyclopropanation and their evaluation for antimicrobial and antioxidant activities illustrate the potential health benefits of such compounds (K. Raghavendra et al., 2016) Synthesis of lignan conjugates via cyclopropanation: Antimicrobial and antioxidant studies.
Safety and Hazards
properties
IUPAC Name |
2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)ethyl 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO5/c1-33-21-13-7-6-12-20(21)28(32)34-15-14-29-26(30)24-22-16-8-2-3-9-17(16)23(25(24)27(29)31)19-11-5-4-10-18(19)22/h2-13,22-25H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSQKUHLTVBPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OCCN2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{16,18-Dioxo-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}ethyl 2-methoxybenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
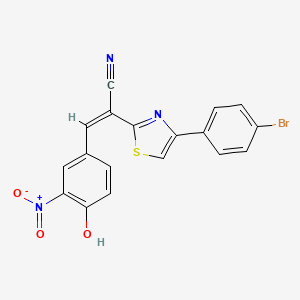
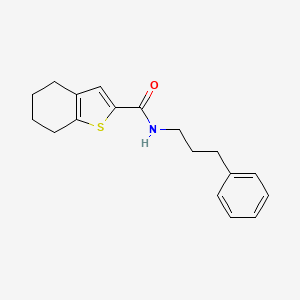
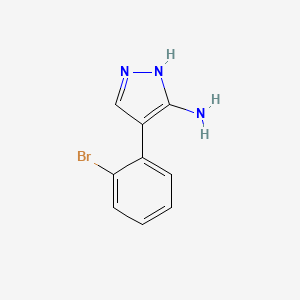
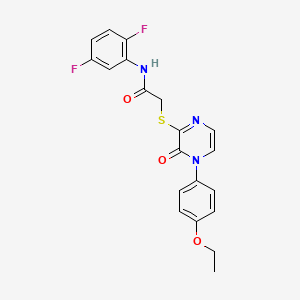
methanone](/img/structure/B2583884.png)
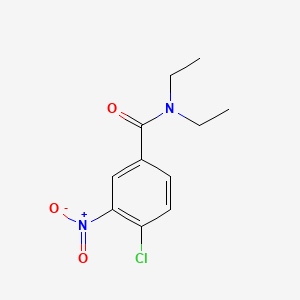
![[4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine](/img/structure/B2583887.png)
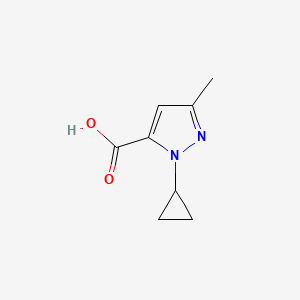
![2,4-dichloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2583889.png)
![4-(dipropylsulfamoyl)-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2583891.png)


![Methyl (1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamate](/img/structure/B2583895.png)